2-(2-Benzoylphenyl)-2-phenylacetonitrile

Catalog No.
S1533563
CAS No.
127667-32-7
M.F
C21H15NO
M. Wt
297.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Benzoylphenyl)-2-phenylacetonitrile

CAS Number

127667-32-7

Product Name

2-(2-Benzoylphenyl)-2-phenylacetonitrile

IUPAC Name

2-(2-benzoylphenyl)-2-phenylacetonitrile

Molecular Formula

C21H15NO

Molecular Weight

297.3 g/mol

InChI

InChI=1S/C21H15NO/c22-15-20(16-9-3-1-4-10-16)18-13-7-8-14-19(18)21(23)17-11-5-2-6-12-17/h1-14,20H

InChI Key

BBWCPPJXHVYXFX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C#N)C2=CC=CC=C2C(=O)C3=CC=CC=C3

Synonyms

2-(2-BENZOYLPHENYL)-2-PHENYLACETONITRILE

Canonical SMILES

C1=CC=C(C=C1)C(C#N)C2=CC=CC=C2C(=O)C3=CC=CC=C3

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Synthesis of Benzoxazoles

2-(2-Benzoylphenyl)-2-phenylacetonitrile is an organic compound with the molecular formula C21H15NOC_{21}H_{15}NO and a molecular weight of approximately 297.35 g/mol. This compound features a unique structure characterized by the presence of two benzoyl groups and a phenylacetonitrile moiety, which contributes to its distinct chemical properties. The compound is classified as a nitrile and is known for its potential utility in various chemical and biological applications.

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using reagents such as potassium permanganate or chromium trioxide.
  • Reduction: It can undergo reduction reactions, converting the nitrile group into primary amines under hydrogenation conditions with catalysts like palladium on carbon.
  • Substitution Reactions: The aromatic rings in the compound can undergo electrophilic substitution, allowing for the introduction of various functional groups.

The reactivity of this compound is influenced by the electron-withdrawing effects of the benzoyl groups, which stabilize reaction intermediates.

Research indicates that 2-(2-Benzoylphenyl)-2-phenylacetonitrile may exhibit various biological activities, including:

  • Antimicrobial Properties: Preliminary studies suggest potential efficacy against certain bacterial strains.
  • Anticancer Activity: The compound has been investigated for its ability to inhibit cancer cell proliferation, although detailed mechanisms remain to be fully elucidated.
  • Enzyme Inhibition: It may interact with specific enzymes, affecting biochemical pathways relevant to disease processes.

These biological activities make it a candidate for further research in medicinal chemistry.

The synthesis of 2-(2-Benzoylphenyl)-2-phenylacetonitrile typically involves several key steps:

  • Starting Materials: The synthesis begins with appropriate precursors such as benzoyl chloride and phenylacetonitrile.
  • Reaction Conditions: A common synthetic route involves nucleophilic substitution reactions where the benzoyl group is introduced to the acetonitrile under basic conditions, often using sodium hydride or potassium tert-butoxide.
  • Purification: The final product is purified through recrystallization or chromatography to ensure high purity and yield.

This method allows for scalability and adaptability depending on the desired quantity and purity of the final product.

The applications of 2-(2-Benzoylphenyl)-2-phenylacetonitrile are diverse, including:

  • Organic Synthesis: Serving as an intermediate in the synthesis of other complex organic molecules.
  • Pharmaceutical Development: Potential use in drug formulation due to its biological activities.
  • Material Science: Investigated for incorporation into advanced materials due to its unique chemical properties.

These applications highlight its versatility in both academic research and industrial settings.

Interaction studies involving 2-(2-Benzoylphenyl)-2-phenylacetonitrile focus on its binding affinities with various biological targets. These studies aim to elucidate how this compound interacts at a molecular level, potentially leading to therapeutic applications. Key areas of study include:

  • Enzyme Binding Studies: Understanding how the compound inhibits or activates specific enzymes.
  • Receptor Interactions: Investigating its role in modulating receptor activity, which could have implications for drug design.

Such studies are crucial for developing a comprehensive understanding of the compound's mechanisms of action.

Several compounds share structural similarities with 2-(2-Benzoylphenyl)-2-phenylacetonitrile. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-(4-Benzoylphenyl)-2-phenylacetonitrileContains a different benzoyl substitutionLacks the unique positioning of substituents
2-(4-Benzoylphenyl)-2-(3,4-dimethoxyphenyl)acetonitrileContains methoxy groupsAlters electronic properties and reactivity
PhenylacetoneA simpler structure without nitrileCommonly used precursor in illicit synthesis
4-BenzoylbenzonitrileSimilar nitrile functionalityDifferent substitution pattern affects reactivity

Uniqueness

The uniqueness of 2-(2-Benzoylphenyl)-2-phenylacetonitrile lies in its specific arrangement of functional groups, which influences both its chemical reactivity and biological activity. The combination of two benzoyl groups with a phenylacetonitrile framework provides distinct properties that differentiate it from similar compounds, making it a valuable subject for further research in organic chemistry and pharmacology.

XLogP3

4.6

Dates

Last modified: 08-15-2023

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